3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10-11(15)5-3-6-12(10)21(18,19)16-9-14(2,17)13-7-4-8-20-13/h3-8,16-17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRSFBFUAGXCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The hydroxypropyl group can be added via an alkylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The thiophene ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs from the provided evidence:
Key Observations:
Substituent Effects on the Benzene Ring: The 3-Cl, 2-CH₃ substitution in the target compound may increase lipophilicity compared to the 5-F, 2-OCH₃ in , where fluorine and methoxy groups could enhance polarity.
N-Substituent Variations :
- The thiophene-containing hydroxypropyl group in the target compound contrasts with the 3-chlorophenyl hydroxypropyl in . Thiophene’s smaller size and sulfur atom may alter steric and electronic interactions compared to phenyl.
- The enamide-thiophene linkage in replaces the sulfonamide, reducing acidity and hydrogen-bonding capacity.
Heterocycles and Functional Groups :
Computational Insights (Theoretical Framework)
For example:
- Thiophene’s electron density could be quantified to compare aromatic interactions with phenyl.
- Hydroxyl group orientation might influence hydrogen-bonding networks in crystal structures or protein binding.
Biological Activity
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN1O3S1, with a molecular weight of approximately 303.77 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects.
The biological activity of this compound primarily arises from its interaction with various biological targets. Sulfonamides generally exert their effects by inhibiting enzymes involved in bacterial folate synthesis, thereby disrupting nucleic acid synthesis and bacterial growth. Additionally, compounds with thiophene moieties have been shown to exhibit antioxidant properties and may influence cellular signaling pathways.
Biological Activity Overview
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Antimicrobial Activity :
- Sulfonamides are well-documented for their antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
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Antitumor Activity :
- Preliminary studies indicate that sulfonamide derivatives may inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in tumor cells and inhibiting angiogenesis.
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Anti-inflammatory Effects :
- Some sulfonamides exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
